molecular formula C13H13NO3 B1296435 2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione CAS No. 93272-49-2

2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione

Cat. No.: B1296435
CAS No.: 93272-49-2
M. Wt: 231.25 g/mol
InChI Key: DDJPULUYCYQIBS-UHFFFAOYSA-N
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Description

2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione is an organic compound that features both an oxirane (epoxide) ring and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione core. This intermediate is then reacted with an epoxide precursor to introduce the oxirane ring. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors to maintain consistent reaction parameters and reduce the risk of side reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: The compound can be reduced to open the oxirane ring, forming alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione has several scientific research applications:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione involves the reactivity of the oxirane ring. The ring strain in the epoxide makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to form new carbon-oxygen or carbon-nitrogen bonds. The isoindoline-1,3-dione moiety can also participate in reactions, adding to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Oxiran-2-yl)-ethyl)-isoindoline-1,3-dione
  • 2-(3-(Oxiran-2-yl)-methyl)-isoindoline-1,3-dione
  • 2-(3-(Oxiran-2-yl)-butyl)-isoindoline-1,3-dione

Uniqueness

2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione is unique due to the specific length of the propyl chain, which can influence its reactivity and the types of reactions it undergoes. The presence of both the oxirane ring and the isoindoline-1,3-dione moiety provides a combination of reactivity and stability, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

2-[3-(oxiran-2-yl)propyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-12-10-5-1-2-6-11(10)13(16)14(12)7-3-4-9-8-17-9/h1-2,5-6,9H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJPULUYCYQIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90320901
Record name 2-[3-(Oxiran-2-yl)propyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93272-49-2
Record name NSC366113
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366113
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[3-(Oxiran-2-yl)propyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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